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Compound of Interest

Compound Name: PMX 53c

Cat. No.: B1573934 Get Quote

Introduction & Mechanistic Insight
PMX-53 (Ac-Phe-[Orn-Pro-dCha-Trp-Arg]) is a potent, cyclic hexapeptide antagonist of the

Complement C5a Receptor 1 (C5aR1, CD88).[1] Unlike linear peptides, its head-to-tail

cyclization (via a lactam bridge between Ornithine and Arginine) confers exceptional proteolytic

stability and oral bioavailability, making it a gold-standard tool for studying complement-

mediated inflammation.

Expert Insight (Causality & Specificity): While PMX-53 is widely cited as a specific C5aR1

antagonist, users must be aware of its dual pharmacology. At nanomolar concentrations

(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

), it antagonizes C5aR1.[2] However, at micromolar concentrations, it acts as an agonist for the
Mas-related G-protein coupled receptor X2 (MrgX2), potentially inducing mast cell
degranulation independent of C5a.[3] This "off-target" effect is critical when designing high-
dose experiments, as it can confound anti-inflammatory data with pseudo-allergic responses.

Pathway Visualization: Dual Mechanism of Action
The following diagram illustrates the divergent signaling pathways activated or inhibited by

PMX-53 depending on concentration.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1573934?utm_src=pdf-interest
https://www.creative-biolabs.com/complement-therapeutics/pmx53.htm
https://www.medchemexpress.com/pmx-53.html
https://www.immune-system-research.com/2020/06/09/pmx-53-is-an-orally-active-complement-c5a-receptor-antagonist/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Pathway (Nanomolar)

Off-Target Pathway (Micromolar)

PMX-53 Peptide

C5aR1 (CD88)

Inhibition
(IC50 ~20 nM)

MrgX2 Receptor
Activation
(>300 nM)

C5a Ligand Activation Chemotaxis &
Ca2+ Mobilization

Signaling

Mast Cell
Degranulation

Pseudo-Allergic
Response

Click to download full resolution via product page

Figure 1: PMX-53 acts as a C5aR1 antagonist at low doses but can activate MrgX2 at high

doses, leading to mast cell degranulation.[2]

Physicochemical Profile
Understanding the physical properties of PMX-53 is the first step to successful reconstitution.
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Property Specification Notes

Sequence
Ac-Phe-[Orn-Pro-dCha-Trp-

Arg]

Cyclic lactam bridge (Orn-Arg);

dCha = d-Cyclohexylalanine.

[1]

Molecular Weight 896.1 g/mol
Verification by Mass Spec is

recommended upon receipt.

Appearance
White to off-white lyophilized

powder
Hygroscopic.

Solubility DMSO (~100 mg/mL), Ethanol
Poorly soluble in neutral water

(precipitates >2 mg/mL).[4]

Purity (HPLC) Essential for in vivo efficacy.

Storage (Powder) -20°C or -80°C
Desiccate to prevent

hydrolysis.

Handling & Preparation Protocols
Storage and Handling (Self-Validating System)
Peptide stability is compromised by moisture and freeze-thaw cycles.[5] Follow this protocol to

ensure integrity:

Equilibration: Upon removing the vial from the freezer, allow it to equilibrate to room

temperature (approx. 30 mins) before opening.

Validation Check: If the vial feels cold or condensation forms on the glass, do not open.

Moisture entry will hydrolyze the peptide.

Desiccation: Store vials in a sealed container with active silica gel desiccant.

Aliquot Strategy: Never refreeze the bulk stock solution. Prepare single-use aliquots

immediately after reconstitution.

Stock Solution Preparation (In Vitro)
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Solvent: 100% DMSO (Anhydrous) Target Concentration: 10 mM or 10 mg/mL

Weigh the desired amount of PMX-53 powder.

Add anhydrous DMSO to achieve a 10 mM stock.

Calculation: For 1 mg of PMX-53 (MW 896.1), add 111.6

L of DMSO.

Vortex for 30 seconds. The solution should be clear and colorless.

Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. If a pellet is visible,

solubility is incomplete; sonicate for 5 minutes.

In Vivo Formulation (Vehicle Protocol)
PMX-53 is hydrophobic. Direct injection of DMSO stock into saline will cause immediate

precipitation, leading to erratic bioavailability and potential embolisms. Use the following "co-

solvent" formulation for IP or SC injection.

Recommended Vehicle: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline

Step-by-Step Formulation Protocol:

Dissolve: Dissolve PMX-53 in 100% DMSO at 20x the final desired concentration.

Add PEG: Add PEG300 (40% of final vol) to the DMSO solution. Vortex thoroughly.

Add Surfactant: Add Tween-80 (5% of final vol).[4] Vortex.

Dilute: Slowly add warm (37°C) Saline or Water (50% of final vol) dropwise while vortexing.

Why? Rapid addition of water can "shock" the peptide out of solution.

Filtration: Pass through a 0.22

m PES filter to ensure sterility.
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Experimental Application: C5aR1 Antagonism Assay
This protocol describes the validation of PMX-53 activity using a Calcium Mobilization Assay in

neutrophils or C5aR1-transfected cells (e.g., CHO-C5aR1).

Workflow Visualization
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Figure 2: Step-by-step workflow for validating PMX-53 antagonism via Calcium Flux.[4]

Detailed Protocol
Cell Preparation: Resuspend human neutrophils or CHO-C5aR1 cells at
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cells/mL in HBSS (with

).

Dye Loading: Load cells with Fluo-4 AM (2

M) for 30 mins at 37°C. Wash twice to remove excess dye.

Antagonist Pre-treatment:

Aliquot cells into a 96-well plate.

Add PMX-53 (concentration range: 0.1 nM to 1

M).

Incubate for 15-20 minutes at room temperature.

Note: PMX-53 is a "pseudo-irreversible" antagonist with a slow off-rate; sufficient pre-

incubation is vital.

Agonist Challenge:

Inject Recombinant Human C5a (Final concentration: 10 nM, approx.

).

Data Acquisition: Monitor fluorescence (Ex 488 nm / Em 525 nm) immediately upon addition

for 120 seconds.

Analysis: Calculate % Inhibition relative to C5a-only control.

Troubleshooting & FAQs
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Issue Probable Cause Corrective Action

Precipitation in Media
Stock concentration too high or

rapid dilution.

Pre-dilute stock in media

containing 0.1% BSA (carrier)

before adding to cells.

Loss of Potency
Hydrolysis due to moisture or

freeze-thaw.

Use a fresh aliquot. Ensure

desiccant in storage box is

active (blue/orange, not

pink/green).

Unexpected Degranulation MrgX2 activation (Off-target).

Check concentration. If

, the effect may be MrgX2-

mediated. Use an MrgX2-null

control.

Sticky Peptide Adsorption to plastic.[6]

Use LoBind® tubes or glass

vials for low-concentration

solutions (<1

M).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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